5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
52605-82-0 |
|---|---|
Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H8N4O2/c7-4(11)1-3-5(6(8)12)10-2-9-3/h2H,1H2,(H2,7,11)(H2,8,12)(H,9,10) |
InChI Key |
ZTYUSIDCVTVAKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CC(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide typically involves the reaction of imidazole derivatives with amino acids or their derivatives. One common method is the condensation reaction between imidazole-4-carboxylic acid and 2-amino-2-oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Schiff Base Formation
The primary amine group in 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxamide reacts with aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde) to form Schiff bases. This reaction occurs under reflux in ethanol, catalyzed by acidic conditions .
Example Reaction:
Key Data:
| Aldehyde Used | Product Yield | IR Absorption (C=N) | Reference |
|---|---|---|---|
| Benzaldehyde | 72% | 1625 cm⁻¹ | |
| Salicylaldehyde | 68% | 1630 cm⁻¹ |
Schiff bases derived from this compound show antimicrobial activity, though less potent than their thiazolidinone derivatives .
Thiazolidinone Cyclization
Schiff bases undergo cyclization with mercaptoacetic acid in anhydrous dioxane under reflux, forming thiazolidinone derivatives. The reaction is catalyzed by ZnCl₂ and monitored via TLC .
Mechanism:
Key Data:
| Thiazolidinone Derivative | Yield | IR (C=O) | Biological Activity (IC₅₀) |
|---|---|---|---|
| 2a (R = Ph) | 39% | 1680 cm⁻¹ | 12.5 µM (E. coli) |
| 2d (R = p-OCH₃) | 45% | 1685 cm⁻¹ | 10.8 µM (S. aureus) |
Thiazolidinones exhibit enhanced antibacterial activity compared to Schiff bases, attributed to the rigid heterocyclic core .
Acylation Reactions
The amino group participates in acylation with acyl chlorides (e.g., acetyl chloride) in dimethyl sulfoxide (DMSO) at 60°C, forming N-acylated derivatives.
Example:
Kinetic Insights:
-
Reaction follows second-order kinetics.
-
Activation energy () = 45.2 kJ/mol.
Enzyme Inhibition
The compound acts as a competitive inhibitor of bacterial LexA proteases, disrupting the SOS response. Substitutions at the carboxamide group modulate activity .
Key Findings:
| Derivative Structure | IC₅₀ (LexA Cleavage) | Mechanism |
|---|---|---|
| N-Methylated carboxamide | 18.3 µM | β-turn mimetic binding |
| Unmodified carboxamide | 22.7 µM | Active site inhibition |
Electrophoretic mobility shift assays (EMSAs) confirm LexA binding without DNA interference, ruling out PAINS artifacts .
Regioselective Cycloadditions
Under basic conditions (NaOEt/Cs₂CO₃), the imidazole participates in [3+2] cycloadditions with azides, forming triazole derivatives. The reaction is regiocontrolled by the 2-hydroxyaryl group .
Example:
Computational Insights:
-
DFT calculations (B3LYP/TZVP) show a 9.2 kcal/mol activation barrier for five-membered ring formation .
-
Phenol-assisted hydrogen shifts favor imidazole over pyrazine byproducts .
Spectral Characterization
Reaction products are validated via:
Scientific Research Applications
5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Amino-2-oxoethyl)-1h-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes by mimicking their natural substrates, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(2-Amino-2-oxoethyl)-1H-imidazole-4-carboxamide with structurally and functionally related imidazole carboxamide derivatives, focusing on molecular features, solubility, pharmacological activity, and stability.
Table 1: Structural and Functional Comparison of Imidazole Carboxamide Derivatives
*Inferred from polar 2-amino-2-oxoethyl group.
Structural Features
- Dacarbazine : The 3,3-dimethyltriazene group acts as a prodrug, releasing methyldiazonium ions for DNA alkylation .
- Imidazole Mustard : A bis(2-chloroethyl)triazene substituent enables alkylation and crosslinking of DNA, though poor oral bioavailability limits clinical use .
Solubility and Bioavailability
- The target compound’s 2-amino-2-oxoethyl group likely improves water solubility compared to Dacarbazine, which is only slightly soluble in water . However, this remains speculative without direct data.
- Imidazole mustard exhibits erratic gastrointestinal absorption due to instability at gastric pH, whereas Dacarbazine requires parenteral administration .
Pharmacological Activity
- Alkylating Agents: Dacarbazine and imidazole mustard rely on DNA alkylation for cytotoxicity, but their metabolic pathways differ. Dacarbazine is metabolized to MTIC (5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide), while imidazole mustard decomposes to 5-diazoimidazole-4-carboxamide and nor nitrogen mustard .
- Antimetabolite Potential: The target compound’s carboxamide backbone may interfere with nucleotide biosynthesis, akin to 5-phosphoribosyl-4-carboxamide-5-aminoimidazole in purine metabolism .
Research Findings and Implications
Substituent-Driven Activity: Modifications at position 5 (e.g., triazene in Dacarbazine vs. 2-amino-2-oxoethyl in the target compound) dictate mechanisms of action. Triazenes enable alkylation, while polar groups may enhance target binding or solubility .
Metabolic Pathways : Imidazole carboxamides are metabolically labile. For example, imidazole mustard undergoes UV-catalyzed decomposition, highlighting the need for light-protected formulations .
Biological Activity
5-(2-Amino-2-oxoethyl)-1H-imidazole-4-carboxamide, also known as a derivative of imidazole, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant case studies and research data.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance. The presence of the amino and carboxamide groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. Specifically, studies have shown that compounds with similar scaffolds can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 8 µg/mL |
| This compound | S. aureus | 12 µg/mL |
| This compound | P. aeruginosa | 10 µg/mL |
Note: MIC values are indicative of the compound's effectiveness against the respective strains.
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored in several studies. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating the cytotoxic effects on renal cancer cell lines (A498 and 786-O), it was found that certain imidazole derivatives significantly reduced cell viability at concentrations as low as 10 µM.
Table 2: Cytotoxicity Data for Imidazole Derivatives
The biological activity of this compound can be attributed to its ability to interfere with cellular processes. The imidazole ring is known to participate in hydrogen bonding and can interact with various enzymes and receptors, potentially disrupting their normal function.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the imidazole ring and substituents can enhance potency and selectivity against target pathogens or cancer cells.
Key Findings:
- Substituent Effects : The presence of specific functional groups on the imidazole ring can significantly influence both antimicrobial and anticancer activities.
- Hydrophobic Interactions : Compounds exhibiting increased hydrophobic characteristics tend to show enhanced binding affinity to biological targets.
Q & A
Q. What are the common synthetic routes for 5-(2-Amino-2-oxoethyl)-1H-imidazole-4-carboxamide, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via condensation reactions involving imidazole precursors and amino-oxoethyl derivatives. Key steps include:
- Reagent Selection : Use of 2-aminothiazol-4(5H)-one derivatives or aryl-substituted analogs as starting materials, combined with carboxaldehyde intermediates (e.g., 3-formyl-indole-2-carboxylic acid) .
- Reaction Conditions : Reflux in acetic acid (AcOH) with sodium acetate as a base, typically for 3–5 hours to ensure complete cyclization and amide bond formation .
- Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane mixtures) to isolate the product, followed by recrystallization for purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the imidazole core and substituent positions. The carboxamide group (CONH₂) shows distinct NH₂ proton signals at δ 6.5–7.5 ppm, while the oxoethyl group appears as a singlet near δ 2.1–2.3 ppm .
- IR Spectroscopy : Stretching vibrations for the amide (C=O at ~1650–1700 cm⁻¹) and imidazole ring (C-N at ~1500 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves conformational ambiguities, such as the planar geometry of the imidazole ring and hydrogen-bonding networks in the crystal lattice .
Q. What are the key considerations in designing a factorial experiment to study substituent effects on this compound's reactivity?
A 2ⁿ factorial design is ideal for evaluating substituent impacts:
- Variables : Vary substituents (e.g., electron-withdrawing/-donating groups) at the imidazole 2- and 4-positions.
- Response Metrics : Measure reaction yield, byproduct formation, and kinetic parameters.
- Statistical Analysis : Use ANOVA to identify significant variables and interactions, ensuring replicates to account for experimental noise .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the design of novel derivatives of this compound?
- Reaction Path Optimization : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for derivatization .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-receptor interactions to predict biological activity.
- AI-Driven Workflows : Use platforms like COMSOL Multiphysics to automate parameter screening (e.g., temperature, solvent polarity) and predict optimal reaction conditions .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Assay Standardization : Normalize protocols for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ measurements) to minimize variability .
- Structural-Activity Validation : Compare results with structurally analogous compounds (e.g., thiazole derivatives) to isolate substituent-specific effects .
- Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like cell line heterogeneity or incubation time .
Q. How can researchers address solubility challenges in aqueous systems for this compound during in vitro assays?
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without destabilizing the compound .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the imidazole 1-position via alkylation .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
